tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate
Description
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-10-6-8-17(9-7-10)11(18)14(4,5)15/h10H,6-9,15H2,1-5H3,(H,16,19) |
InChI Key |
RNGJMLBTRYCWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Estimated as C₁₄H₂₅N₃O₃ (based on structural analogs like those in ).
- Molecular Weight : ~285.37 g/mol.
- Functional Groups : Tert-butyl carbamate (protective group), 2° amide, and primary amine.
- Potential Applications: Intermediate in pharmaceutical synthesis, particularly for protease inhibitors or receptor antagonists requiring steric hindrance and hydrogen bonding capabilities.
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituent at the piperidine 1-position significantly impacts properties. Below is a comparative analysis:
*Estimated based on structural analogs.
Key Observations :
- Steric Effects: The target’s 2-amino-2-methylpropanoyl group provides greater steric hindrance compared to linear acyl chains (e.g., 2-aminopentanoyl) or smaller groups (e.g., acetyl) . This may slow enzymatic degradation or hinder binding to certain receptors.
- Solubility : The primary amine in the target and ’s compound enhances hydrophilicity, whereas aromatic () or sulfonyl () groups increase lipophilicity.
- Stability: Methylsulfonyl () and tert-butyl carbamate groups are hydrolysis-resistant, while acetyl () and aminoacyl groups may undergo enzymatic cleavage .
Comparison with Analog Syntheses :
Challenges :
- The target’s branched acyl group may reduce reaction efficiency due to steric hindrance during acylation.
- Primary amine protection (e.g., Boc or Fmoc) is critical to prevent unwanted nucleophilic reactions .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example:
Piperidine functionalization : React piperidin-4-amine with 2-amino-2-methylpropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
Carbamate protection : Treat the intermediate with tert-butyl chloroformate under anhydrous conditions .
- Key considerations :
- Use inert gas (N₂/Ar) to prevent oxidation of the amine group.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Purify via column chromatography (SiO₂, gradient elution) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks:
- tert-butyl group: δ ~1.4 ppm (9H, singlet) .
- Piperidine protons: δ ~2.8–3.2 ppm (multiplet, 4H) .
- Amide NH: δ ~6.5 ppm (broad, exchanges with D₂O) .
- Mass Spectrometry (MS) : ESI-MS (m/z): Expected [M+H]+ ~340.2 (theoretical MW: 339.4 g/mol) .
Q. What purification strategies are effective for isolating this carbamate?
- Methodological Answer :
- Recrystallization : Use ethanol/water (70:30) for high-purity crystals (mp ~120–125°C) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer :
- Crystal growth : Slow vapor diffusion (diethyl ether into DCM solution) .
- Data collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
- Key metrics :
- R-factor < 0.05 for high-resolution data (<1.0 Å).
- Validate torsional angles of the piperidine ring (±5° from ideal chair conformation) .
Q. What strategies address discrepancies in reaction yields between solution-phase and solid-phase synthesis?
- Methodological Answer :
- Solution-phase : Higher yields (70–80%) but requires extensive purification .
- Solid-phase (SPPS) : Lower yields (50–60%) due to steric hindrance but enables parallel synthesis .
- Troubleshooting :
- Optimize resin loading (0.8–1.2 mmol/g for Wang resin).
- Use microwave-assisted coupling (30 min, 50°C) to improve efficiency .
Q. How do pH and solvent polarity affect the stability of the carbamate group?
- Methodological Answer :
- Stability assays :
- Acidic conditions (pH < 3) : Rapid hydrolysis (~90% degradation in 24h).
- Basic conditions (pH > 10) : Slow decomposition (~20% in 48h) .
- Solvent effects :
- DMF stabilizes carbamates via H-bonding; avoid aqueous-DMSO mixtures .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound?
- Methodological Answer :
- Assay variability :
| Assay Type | IC50 (μM) | Source |
|---|---|---|
| Kinase inhibition | 0.5 ± 0.1 | |
| Antibacterial | 25 ± 5 |
- Root cause :
- Differences in cell lines (e.g., HEK293 vs. HeLa).
- Buffer composition (e.g., Mg²+ concentration affects kinase activity) .
Q. How to reconcile divergent NMR data for the piperidine ring conformation?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature (VT-NMR) to detect ring-flipping (ΔG‡ ~50 kJ/mol) .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental coupling constants (J = 10–12 Hz) .
Methodological Tables
Q. Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solution-phase | 75 | 98 | Scalability |
| Solid-phase | 55 | 95 | High-throughput |
| Microwave-assisted | 80 | 97 | Reduced time |
Q. Table 2: Analytical Data Consistency
| Technique | Observed Data | Expected Data | Deviation |
|---|---|---|---|
| 1H NMR (δ, ppm) | 1.42 (s, 9H) | 1.40–1.45 | <2% |
| ESI-MS (m/z) | 340.3 | 339.4 | +0.9 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
